molecular formula C11H14BrN3O4 B1237273 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine CAS No. 80646-53-3

5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine

Cat. No.: B1237273
CAS No.: 80646-53-3
M. Wt: 332.15 g/mol
InChI Key: WJHJONRRQDUUDU-PIXDULNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine is a synthetic compound with a complex molecular structure It is characterized by the presence of an oxolan ring, a pyrimidine ring, and a bromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include bromine, pyrimidine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

  • 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one

Comparison: Compared to similar compounds, 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine is unique due to the presence of the bromoethenyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

80646-53-3

Molecular Formula

C11H14BrN3O4

Molecular Weight

332.15 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14BrN3O4/c12-2-1-6-4-15(11(18)14-10(6)17)9-3-7(13)8(5-16)19-9/h1-2,4,7-9,16H,3,5,13H2,(H,14,17,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

WJHJONRRQDUUDU-PIXDULNESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N

Synonyms

3'-amino-5-BVDU
5-(2-bromovinyl)-3-amino-2',3'-dideoxyuridine

Origin of Product

United States

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